2-(Fluoromethyl)-1-methylpiperazine dihydrochloride
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Overview
Description
2-(Fluoromethyl)-1-methylpiperazine dihydrochloride is a fluorinated organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing nitrogen atoms at the 1 and 4 positions of a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Fluoromethyl)-1-methylpiperazine dihydrochloride typically involves the fluoromethylation of 1-methylpiperazine. This can be achieved through various methods, including:
Electrophilic Fluoromethylation: Using reagents like fluoromethyl iodide (CH2FI) in the presence of a base such as potassium carbonate (K2CO3).
Nucleophilic Fluoromethylation: Employing fluoromethyl sulfonate (CH2FSO3) with a nucleophile like 1-methylpiperazine.
Industrial Production Methods: Industrial production of this compound often utilizes continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high degree of purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(Fluoromethyl)-1-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The fluoromethyl group can be oxidized to form fluoromethyl ketones.
Reduction: The compound can be reduced to form the corresponding fluoromethyl amine.
Substitution: The fluoromethyl group can be substituted with other functional groups using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve strong bases like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Fluoromethyl ketones.
Reduction: Fluoromethyl amines.
Substitution: Various substituted piperazines depending on the substituent introduced.
Scientific Research Applications
2-(Fluoromethyl)-1-methylpiperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(Fluoromethyl)-1-methylpiperazine dihydrochloride involves its interaction with various molecular targets. The fluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Methylpiperazine: Lacks the fluoromethyl group, resulting in different chemical properties and reactivity.
2-(Chloromethyl)-1-methylpiperazine: Similar structure but with a chloromethyl group instead of a fluoromethyl group, leading to different reactivity and applications.
2-(Bromomethyl)-1-methylpiperazine: Contains a bromomethyl group, which affects its chemical behavior compared to the fluoromethyl derivative.
Uniqueness: The presence of the fluoromethyl group in 2-(Fluoromethyl)-1-methylpiperazine dihydrochloride imparts unique properties such as increased stability, lipophilicity, and reactivity. These characteristics make it particularly valuable in applications where these properties are advantageous, such as in drug development and materials science.
Properties
IUPAC Name |
2-(fluoromethyl)-1-methylpiperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2.2ClH/c1-9-3-2-8-5-6(9)4-7;;/h6,8H,2-5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKFTKXBQIEYGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1CF.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141108-64-7 |
Source
|
Record name | 2-(fluoromethyl)-1-methylpiperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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